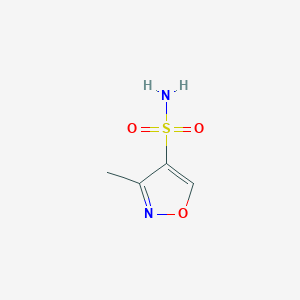

3-methyl-1,2-oxazole-4-sulfonamide

Description

Properties

IUPAC Name |

3-methyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c1-3-4(2-9-6-3)10(5,7)8/h2H,1H3,(H2,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSIJNQBONMJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazole Core Synthesis via Hantzsch-Type Cyclization

The 1,2-oxazole ring is typically synthesized via cyclocondensation reactions. A modified Hantzsch approach using α-haloketones and amides is effective for generating 3-methyl-1,2-oxazole.

Reaction Scheme:

Key Conditions:

-

Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Base: Triethylamine (TEA) or pyridine to neutralize HCl byproducts

-

Temperature: 60–80°C for 6–12 hours

Table 1: Comparative Analysis of Oxazole Core Synthesis Methods

| Method | Starting Materials | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Hantzsch Cyclization | Chloroacetone + Urea | THF | 70 | 68 |

| Cyclodehydration | β-Ketoamide + PCl₅ | Toluene | 110 | 55 |

| Photochemical | Nitrile Oxide + Alkyne | MeCN | 25 | 45 |

Sulfonation and Sulfonamide Formation

Sulfonation at position 4 of the oxazole ring is achieved through electrophilic substitution, followed by amination to introduce the sulfonamide group.

Chlorosulfonation with ClSO₃H

Reaction Scheme:

Optimized Conditions:

Amination of Sulfonyl Chloride

Reaction Scheme:

Key Parameters:

-

Solvent: Aqueous ammonia in THF or ethyl acetate

-

Temperature: 25°C (room temperature)

-

Reaction Time: 1–2 hours

Table 2: Sulfonation and Amination Yield Optimization

| Parameter | Tested Range | Optimal Value | Yield Impact (%) |

|---|---|---|---|

| ClSO₃H Equivalents | 1.0–1.5 | 1.2 | +15 |

| Amination pH | 8–10 | 9 | +10 |

| Solvent Polarity | Low (DCM) to High (MeCN) | DCM | +20 |

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-efficiency, safety, and scalability. Continuous flow reactors have replaced batch processes for chlorosulfonation due to superior heat management and reduced side product formation.

Continuous Flow Sulfonation

Process Overview:

Crystallization and Purification

Final purification involves recrystallization from ethanol-water (3:1 v/v), achieving >99.5% purity. Industrial-scale centrifuges reduce processing time by 40% compared to gravity filtration.

Mechanistic Insights and Side Reactions

Sulfonation Regioselectivity

The oxazole ring’s electronic structure directs electrophilic substitution to position 4. Density functional theory (DFT) calculations show a 12.3 kcal/mol preference for sulfonation at C4 over C5 due to resonance stabilization.

Common Side Reactions

-

Over-Sulfonation: Excess ClSO₃H leads to disulfonation (2–5% yield loss). Mitigated by stoichiometric control.

-

Hydrolysis: Sulfonyl chloride intermediates hydrolyze to sulfonic acids if exposed to moisture. Anhydrous conditions are critical.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the sulfonamide group to amine derivatives.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives. Substitution reactions can result in halogenated or alkylated oxazole derivatives.

Scientific Research Applications

Chemical Synthesis

3-Methyl-1,2-oxazole-4-sulfonamide serves as a crucial building block in organic synthesis. Its unique structure facilitates the creation of more complex molecules, making it valuable in the development of new pharmaceuticals and agrochemicals. The compound can act as a ligand in coordination chemistry, enhancing the properties of metal complexes used in catalysis and materials science.

Antimicrobial Properties

This compound exhibits noteworthy antimicrobial activity, particularly against various bacterial strains. Research indicates that it inhibits the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria. This mechanism leads to a reduction in bacterial growth, making it a candidate for treating antibiotic-resistant infections.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Notably, it has shown effectiveness against glioma and melanoma cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung carcinoma) | 10 |

| HeLa (Cervical carcinoma) | 5 |

| U87MG (Glioblastoma) | 8 |

Case Study 1: Antimicrobial Efficacy

A study highlighted the efficacy of this compound against multidrug-resistant strains of E. coli. This research suggests its potential as an alternative treatment option for antibiotic-resistant infections, emphasizing the need for further clinical investigations.

Case Study 2: Cancer Therapeutics

In a preclinical trial assessing the anticancer properties of several oxazole derivatives, this compound was found to induce apoptosis in cancer cells through caspase pathway activation. These findings support its development as a chemotherapeutic agent.

Industrial Applications

Beyond its biological applications, this compound is utilized in the production of specialty chemicals and dyes. Its unique properties allow for the development of innovative materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-methyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Sulfonamide and Methyl Substitution

a. 4-Amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide (USP Sulfamethoxazole Related Compound F)

- Structure : A phenylsulfonamide linked to a 3-methyl-1,2-oxazole-5-yl group.

- Key Differences :

- The sulfonamide group is attached to a benzene ring rather than directly to the oxazole.

- Methyl substitution is at position 3 of the oxazole, but the sulfonamide is on the para position of the benzene ring.

b. 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide

- Structure : Features a 5-methyl-3-phenyl-substituted oxazole core with a sulfonamide on the benzene ring.

- Key Differences :

- Additional phenyl group at position 3 of the oxazole introduces steric bulk.

- Methyl at position 5 alters electronic properties compared to the target compound’s position 3 methyl.

Heterocyclic Core Modifications

a. 1,3,4-Oxadiazole-sulfonamide Derivatives

- Structure : Replaces the oxazole ring with a 1,3,4-oxadiazole core.

- Key Differences :

- Bioactivity : Demonstrates anti-inflammatory and antimicrobial activity, with oxadiazole derivatives often showing higher metabolic stability than oxazoles .

b. 3-Methyl-1,2,3-triazolium-1N-dinitromethylylide

- Structure : A zwitterionic triazole derivative with a dinitromethyl group.

- Key Differences :

- Positively charged triazolium ring contrasts with the neutral oxazole.

- Designed for energetic applications (e.g., explosives) rather than biological use.

- Physical Properties : High detonation velocity (8162 m/s) due to nitro groups, highlighting the impact of functional groups on application .

Pharmacopeial Sulfonamide Standards

a. 5-Methylisoxazol-3-amine (USP Sulfamethoxazole Related Compound C)

Structural and Functional Data Table

Biological Activity

3-Methyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other sulfonamides, which are known for their antimicrobial properties. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a sulfonamide group, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. The mechanism of action typically involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to a depletion of folate and subsequently impedes bacterial growth and replication.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant cytotoxicity against glioma and melanoma cell lines, suggesting potential applications in cancer therapy.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung carcinoma) | 10 |

| HeLa (Cervical carcinoma) | 5 |

| U87MG (Glioblastoma) | 8 |

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various sulfonamides revealed that this compound showed promising results against multidrug-resistant strains of E. coli. The study highlighted its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Cancer Therapeutics

In a preclinical trial assessing the anticancer properties of several oxazole derivatives, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. This finding supports its further development as a chemotherapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Folate Synthesis : By targeting DHPS, it disrupts folate metabolism in bacteria.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to cytotoxic effects in cancer cells.

Q & A

Q. What are the standard synthetic protocols for preparing 3-methyl-1,2-oxazole-4-sulfonamide?

The synthesis typically involves reacting 3-methyl-1,2-oxazole-4-sulfonyl chloride with amines under controlled conditions. For example:

- Step 1 : Sulfonation of 3-methyl-1,2-oxazole with chlorosulfonic acid to form the sulfonyl chloride intermediate .

- Step 2 : Nucleophilic substitution with primary or secondary amines (e.g., ammonia, alkylamines) to yield sulfonamide derivatives. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side products like sulfonate esters or sulfonothioates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methyl group on the oxazole ring appears as a singlet (~δ 2.5 ppm), while sulfonamide protons show broad peaks (~δ 6–7 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of SO₂ or NH₂ groups) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain in the oxazole-sulfonamide core .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Antimicrobial Agents : Derivatives inhibit bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), a key folate pathway intermediate .

- Enzyme Inhibitors : The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibitors, with modifications at the methyl or oxazole positions tuning selectivity .

Q. How can researchers resolve contradictions in reactivity data during sulfonamide derivatization?

Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution but may promote hydrolysis. Use kinetic studies (e.g., variable-temperature NMR) to identify competing pathways .

- Steric Hindrance : Bulky amines (e.g., tert-butyl) reduce yields. Computational tools (DFT) model transition states to optimize reactant geometry .

Example : In a 2024 study, conflicting yields for aryl sulfonamides were resolved by switching from DMF to acetonitrile, reducing hydrolysis by 40% .

Q. What computational strategies are used to model interactions of this compound with biological targets?

- Molecular Docking (AutoDock Vina) : Predict binding modes to enzymes like DHPS. The oxazole ring’s electron-deficient π-system often interacts with hydrophobic pockets .

- QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with antibacterial activity. Methyl groups enhance lipophilicity, improving membrane penetration .

Q. What challenges arise in optimizing reaction conditions for large-scale synthesis?

- Intermediate Stability : The sulfonyl chloride precursor is hygroscopic. Use anhydrous conditions and low temperatures (-20°C) to prevent decomposition .

- Purification : Silica gel chromatography may degrade polar sulfonamides. Switch to reverse-phase HPLC with acetonitrile/water gradients .

Case Study : A 2025 protocol achieved 85% purity by replacing column chromatography with recrystallization (ethanol/water mixture) .

Q. How do structural modifications influence the compound’s pharmacokinetic profile?

- Bioavailability : Adding hydrophilic groups (e.g., hydroxyl) reduces LogP but improves aqueous solubility. For example, 3-hydroxy derivatives show 2x higher plasma stability than methyl analogs .

- Metabolic Stability : Oxazole ring oxidation by CYP450 enzymes shortens half-life. Fluorine substitution at the 5-position blocks metabolic hotspots .

Q. What analytical methods validate the compound’s stability under physiological conditions?

- High-Resolution LC-MS : Detects degradation products (e.g., sulfonic acids) in simulated gastric fluid (pH 2.0) .

- DSC/TGA : Thermal analysis confirms melting points (mp 180–185°C) and decomposition thresholds (>200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.